5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

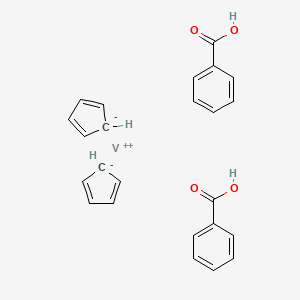

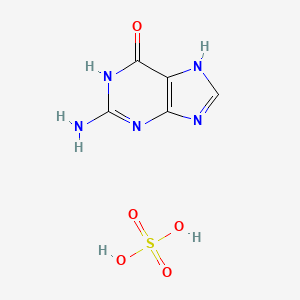

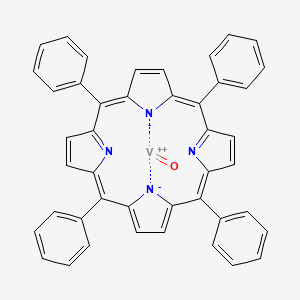

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, also known as Oxo [5,10,15,20-tetraphenylporphinato (2-)]vanadium or Vanadyl (IV) meso-tetraphenylporphine, is a compound with the empirical formula C44H28N4OV . It is used for research in catalysis . Thin films of this compound may be used in detecting methane gas .

Physical And Chemical Properties Analysis

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide is a purple crystalline solid . It has a maximum absorption wavelength (λmax) of 423 nm . It is insoluble in water and has a solubility of 0.03 g/L in toluene . Its melting point is greater than 300 °C .Scientific Research Applications

Photonic & Optical Materials

Vanadyl meso-tetraphenylporphine is utilized in the field of photonic and optical materials due to its unique light-absorbing properties. With a maximum absorption wavelength (λmax) of 423 nm , it’s suitable for creating thin films that can be used in various optical devices .

Gas Detection

This compound has been specifically mentioned for its application in detecting methane gas. Thin films of Vanadyl meso-tetraphenylporphine can be used as sensitive layers in gas sensors, which are crucial for environmental monitoring and safety in industrial settings .

Catalysis

As a catalyst, Vanadyl meso-tetraphenylporphine facilitates various chemical reactions. Its role as a reagent type catalyst with a vanadium core makes it valuable in research involving transition metal catalysis .

Model Compounds in Crude Oil Research

It serves as a model compound for vanadium compounds found in crude oil. This application is significant for understanding the chemistry and behavior of vanadium in petroleum products and could lead to more efficient processing methods .

Epoxidation of Olefins

The compound is a selective catalyst for the epoxidation of olefins. This reaction is important in the production of epoxides, which are intermediates in the synthesis of various industrial chemicals .

Investigation of Catalytic Activity

High-valent vanadium(IV) tetraphenylporphyrin, which includes Vanadyl meso-tetraphenylporphine, has been studied for its catalytic activity. It has shown efficiency and reusability in the acetylation of alcohols and phenols with acetic anhydride, indicating its potential as a versatile catalyst in organic synthesis .

Safety and Hazards

This compound is classified as a combustible solid . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It should be stored in a place with adequate ventilation, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name |

oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCQRRQLLCXEFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28N4OV |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide | |

Q & A

Q1: How does incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide into a mesoporous silica material affect its electrochemical properties?

A1: Research indicates that incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide into a mesoporous silica material like SBA-15 significantly improves its electrochemical performance. [] This enhancement stems from improved electrical conductivity and enhanced charge transfer processes within the mesoporous structure. Consequently, the material exhibits higher current densities associated with oxidation and reduction processes. []

Q2: What are the potential photoelectrochemical applications of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide supported on silica?

A2: Studies have demonstrated that 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, particularly when supported on silica, exhibits promising photoelectrocatalytic activity. [] This means that the material can utilize light energy to drive electrochemical reactions. This property, combined with its n-type semiconductivity, makes it a potential candidate for applications like photocatalysis and solar energy conversion. []

Q3: What is the significance of studying the diffusion coefficient of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide?

A3: Understanding the diffusion coefficient of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, especially at infinite dilution in solvents like propan-2-one, provides insights into its mobility and interaction with the surrounding environment. [] This information is crucial for predicting its behavior in various applications, including its effectiveness as a catalyst and its transport properties in different media.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)